N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide
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Overview
Description
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro, fluoro, and methyl substituent on the phenyl ring, along with a prop-2-enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide typically involves the reaction of 2-chloro-6-fluoro-4-methylaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-chloro-6-fluoro-4-methylaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add acryloyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The prop-2-enamide group can undergo addition reactions with nucleophiles and electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Addition Reactions: Reagents such as Grignard reagents, organolithium compounds, and halogens can be used. The reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro or fluoro group is replaced by the nucleophile.
Addition Reactions: Products include adducts formed by the addition of nucleophiles or electrophiles to the prop-2-enamide group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methylphenyl)prop-2-enamide
- N-(2-Fluoro-4-methylphenyl)prop-2-enamide
- N-(2-Chloro-6-fluorophenyl)prop-2-enamide
Uniqueness
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group. This combination of substituents imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-chloro-6-fluoro-4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-3-9(14)13-10-7(11)4-6(2)5-8(10)12/h3-5H,1H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEPMOABHHTEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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